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"Glycosidase-IN-1" chemical structure and properties

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An In-depth Technical Guide to Glycosidase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of two distinct compounds referred to as "Glycosidase-IN-1." This document clarifies the identity of these molecules, presenting their chemical data, synthesis methodologies, and relevant biological experimental protocols in a structured format for researchers and drug development professionals.

Introduction to Glycosidases

Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, glycoproteins, and glycolipids.[1] These enzymes are crucial for a myriad of biological processes, including digestion, lysosomal catabolism of glycoconjugates, and the post-translational modification of glycoproteins.[2] Given their significant physiological and pathological roles, the development of small molecules that target glycosidases is an active area of research in medicinal chemistry and drug discovery.[2] Aberrant glycosidase activities have been linked to various diseases, including diabetes, viral infections, and lysosomal storage disorders.[2][3]

This guide focuses on two specific synthetic inhibitors that have been designated as "Glycosidase-IN-1" by different chemical suppliers, highlighting the importance of precise chemical identification in research and development.



Glycosidase-IN-1 (CAS: 170376-12-2): A Piperidine Iminosugar

Glycosidase-IN-1 (CAS: 170376-12-2), also referred to as "Compound 9" in some literature, is a glycosidase inhibitor synthesized from D-mannose.[4][5] It is a piperidine iminosugar derivative with reported hypoglycemic activity and potential applications in the synthesis of immunosuppressive agents and β-glucosidase inhibitors.[4]

Chemical Structure and Properties

The chemical structure and properties of **Glycosidase-IN-1** (CAS: 170376-12-2) are summarized in the tables below.

Table 1: Chemical Identifiers for Glycosidase-IN-1 (CAS: 170376-12-2)

Identifier	Value
IUPAC Name	tert-butyl (3aR,6S,7R,7aS)-7-hydroxy-2,2-dimethyltetrahydro-3aH-[1][3]dioxolo[4,5-c]pyrrole-6-carboxylate
CAS Number	170376-12-2
Canonical SMILES	O=C(N1CINVALID-LINKINVALID-LINK ([H])[C@@]2([H])C1)OC(C)(C)C[4]

Table 2: Physicochemical Properties of **Glycosidase-IN-1** (CAS: 170376-12-2)

Property	Value
Molecular Formula	C13H23NO5
Molecular Weight	273.33 g/mol

Synthesis

The synthesis of **Glycosidase-IN-1** (Compound 9) originates from D-mannose. A key step in the synthesis involves the protection of the ring nitrogen of a precursor iminosugar (Compound



8) using di-tert-butyl dicarbonate (Boc-anhydride) and triethylamine (Et₃N).[4] The detailed synthetic procedure is described in the scientific literature.[5]

Experimental Protocol: Synthesis of **Glycosidase-IN-1** (General Procedure)

A detailed protocol for the multi-step synthesis from D-mannose is provided in Bhuma, N., et al., Tetrahedron, 2018, 74(8), 852-858. The final step is outlined below:

- Precursor Preparation: The iminosugar precursor, Compound 8, is synthesized from Dmannose following established literature procedures.
- Boc Protection: To a solution of Compound 8 in a suitable aprotic solvent (e.g., dichloromethane), triethylamine (Et₃N) is added, followed by the dropwise addition of di-tertbutyl dicarbonate (Boc₂O).
- Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated under reduced pressure.
 The crude product is then purified by column chromatography to yield Glycosidase-IN-1.

Biological Activity and Experimental Protocols

Glycosidase-IN-1 has demonstrated potential as a glycosidase inhibitor and has been investigated for its immunosuppressive properties.[5]

Experimental Protocol: Glycosidase Inhibition Assay (General)

The inhibitory activity of **Glycosidase-IN-1** against specific glycosidases (e.g., β -glucosidase) can be determined using a chromogenic or fluorogenic substrate.

- Enzyme and Substrate Preparation: A solution of the target glycosidase (e.g., from almonds) and a solution of a suitable substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) are prepared in an appropriate buffer (e.g., citrate-phosphate buffer, pH 5.0).
- Inhibitor Preparation: A stock solution of **Glycosidase-IN-1** is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.



- Assay Procedure: The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period at a constant temperature (e.g., 37°C).
- Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate solution. The absorbance or fluorescence of the product formed is measured over time using a microplate reader.
- Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Glycosidase-IN-1 (Compound MZ7): A Potent α-Glucosidase Inhibitor

A second, structurally distinct compound is also marketed as " α -**Glycosidase-IN-1**." This molecule, identified as compound MZ7 in some contexts, is a potent inhibitor of α -glycosidase and also exhibits inhibitory activity against other enzymes.[6]

Chemical Structure and Properties

The chemical identifiers and physicochemical properties for α -**Glycosidase-IN-1** (Compound MZ7) are provided below.

Table 3: Chemical Identifiers for α-**Glycosidase-IN-1** (Compound MZ7)

Identifier	Value
IUPAC Name	4-({4-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonamide
Canonical SMILES	O=INVALID-LINK[O-][6]

Table 4: Physicochemical Properties of α-**Glycosidase-IN-1** (Compound MZ7)



Property	Value
Molecular Formula	C15H13N7O4S
Molecular Weight	415.44 g/mol

Synthesis

The synthesis of α -**Glycosidase-IN-1** (Compound MZ7) involves the sequential substitution of chlorine atoms on a cyanuric chloride (1,3,5-triazine) core. A general synthetic strategy for similar compounds is described in the literature.

Experimental Protocol: Synthesis of α-**Glycosidase-IN-1** (Compound MZ7) (Proposed)

- First Nucleophilic Substitution: Cyanuric chloride is reacted with sulfanilamide in the presence of a base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., acetone or THF) at low temperature (e.g., 0-5°C).
- Second Nucleophilic Substitution: The resulting dichlorotriazine intermediate is then reacted with 3-nitroaniline at an elevated temperature.
- Reaction Monitoring and Purification: The progress of the reaction is monitored by TLC.
 Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography to yield the final product.

Biological Activity and Experimental Protocols

α-**Glycosidase-IN-1** (Compound MZ7) is a potent inhibitor of α-glucosidase and also shows inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II), and acetylcholinesterase (AChE).[6]

Table 5: In Vitro Inhibitory Activity of α-**Glycosidase-IN-1** (Compound MZ7)



Target Enzyme	IC50	Kı
α-Glycosidase	44.72 nM	41.74 nM[6]
Human Carbonic Anhydrase I (hCA I)	104.87 nM	-
Human Carbonic Anhydrase II (hCA II)	100.04 nM	-
Acetylcholinesterase (AChE)	654.87 nM	-

Experimental Protocol: α-Glucosidase Inhibition Assay

- Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and the test compound are dissolved in a suitable buffer (e.g., phosphate buffer, pH 6.8).
- Assay Procedure: The enzyme solution is pre-incubated with different concentrations of the inhibitor for a specified time at 37°C.
- Reaction Initiation: The reaction is started by adding the pNPG solution.
- Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.
- Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory effect on hCA I and hCA II can be assessed using a stopped-flow CO₂ hydrase assay or a colorimetric esterase assay.

- Reagents: Purified hCA isoenzyme, 4-nitrophenyl acetate (p-NPA) as the substrate, and the inhibitor are prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).
- Assay Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor.



- Reaction Initiation: The reaction is initiated by adding the p-NPA substrate.
- Measurement: The formation of 4-nitrophenolate is monitored by measuring the absorbance at 400 nm.
- Data Analysis: The IC₅₀ value is calculated from the inhibition data.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

- Reagents: Acetylcholinesterase (e.g., from electric eel), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the inhibitor are prepared in a phosphate buffer (pH 8.0).
- Assay Procedure: The enzyme is pre-incubated with different concentrations of the inhibitor.
- Reaction Initiation: The reaction is initiated by the addition of ATCI and DTNB.
- Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm.
- Calculation: The rate of reaction is determined, and the IC50 value is calculated.

Visualizations

The following diagrams illustrate key concepts related to glycosidase function and the experimental workflows for assessing inhibitor activity.



Step 1: Glycosylation Enzyme-Substrate Complex Nucleophilic Attack by Enzyme Step 2: Deglycosylation Glycosyl-Enzyme Water Intermediate Hydrolysis Released **Enzyme-Product** Aglycone Complex Released Sugar

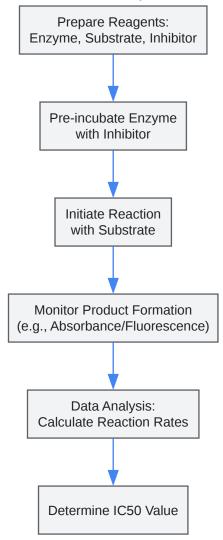
General Mechanism of a Retaining Glycosidase

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Caption: A simplified diagram of the double-displacement mechanism of a retaining glycosidase.



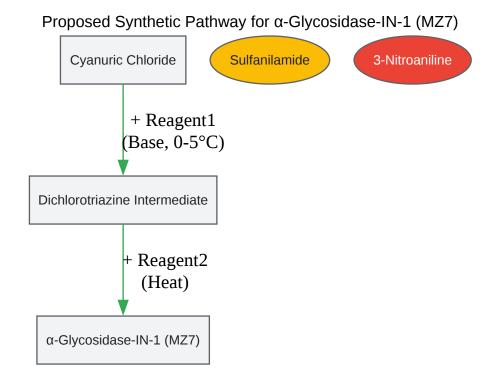
Workflow for an In Vitro Enzyme Inhibition Assay



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Caption: A general experimental workflow for determining the IC50 of an enzyme inhibitor.





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Caption: A logical relationship diagram for the proposed synthesis of α -Glycosidase-IN-1 (MZ7).

Conclusion

This technical guide has provided a detailed examination of two distinct chemical entities that have been identified as "Glycosidase-IN-1." By presenting their specific chemical structures, properties, and relevant experimental protocols, this document aims to provide clarity for researchers in the field of glycosidase inhibition. The provided information underscores the critical importance of using precise chemical identifiers, such as CAS numbers, to avoid ambiguity in scientific research and drug development. The methodologies and data presented herein serve as a valuable resource for the further investigation and development of novel glycosidase inhibitors.

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